molecular formula C14H23NO B6778678 Cyclopentyl-(3-cyclopentylazetidin-1-yl)methanone

Cyclopentyl-(3-cyclopentylazetidin-1-yl)methanone

Cat. No.: B6778678
M. Wt: 221.34 g/mol
InChI Key: DYPWOAFKTRVWKG-UHFFFAOYSA-N
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Description

Cyclopentyl-(3-cyclopentylazetidin-1-yl)methanone is an organic compound characterized by its unique structure, which includes a cyclopentyl group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl-(3-cyclopentylazetidin-1-yl)methanone typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidine derivatives.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through alkylation reactions using cyclopentyl halides or cyclopentyl Grignard reagents.

    Formation of the Methanone Group: The methanone group can be introduced through oxidation reactions using oxidizing agents such as chromium trioxide or potassium permanganate.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups on the cyclopentyl or azetidine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cyclopentyl-(3-cyclopentylazetidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopentyl-(3-cyclopentylazetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Cyclopentyl-(3-cyclopentylazetidin-1-yl)methanone can be compared with other similar compounds, such as:

  • Cyclopentyl-(2-methylphenyl)methanone
  • Cyclohexyl-(cyclopentyl)methanone
  • Cyclopentyl bromide

These compounds share structural similarities but differ in their specific functional groups and chemical properties. This compound is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to other cyclopentyl derivatives.

Properties

IUPAC Name

cyclopentyl-(3-cyclopentylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c16-14(12-7-3-4-8-12)15-9-13(10-15)11-5-1-2-6-11/h11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPWOAFKTRVWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CN(C2)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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